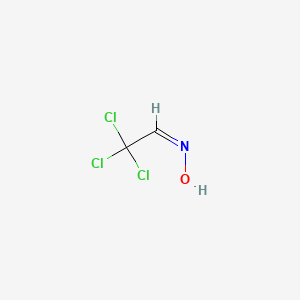
Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,7,8,9-Hexahydroanthanthrene is a polycyclic aromatic hydrocarbon It is a derivative of anthanthrene, which is known for its unique structure consisting of multiple fused aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,7,8,9-Hexahydroanthanthrene can be synthesized through a series of cyclization reactions. One common method involves the cyclization of 1,1’-dinaphthyl-8,8’-dicarboxylic acid or 1,1’-dinaphthyl-2,2’-dicarboxylic acid using concentrated sulfuric acid . The resulting intermediate can then be reduced using zinc dust to yield 1,2,3,7,8,9-Hexahydroanthanthrene .
Industrial Production Methods
Industrial production of 1,2,3,7,8,9-Hexahydroanthanthrene typically involves large-scale cyclization reactions followed by reduction processes. The use of concentrated sulfuric acid and zinc dust is common in these methods .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,7,8,9-Hexahydroanthanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and hydriodic acid are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,7,8,9-Hexahydroanthanthrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a molecular probe.
Industry: Utilized in the production of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1,2,3,7,8,9-Hexahydroanthanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes. It can also interact with proteins, altering their function and activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparación Con Compuestos Similares
Similar Compounds
Anthanthrene: The parent compound with a fully aromatic structure.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar polycyclic structures but different functional groups.
Polycyclic Aromatic Hydrocarbons (PAHs): A class of compounds with multiple fused aromatic rings, including naphthalene, anthracene, and phenanthrene.
Uniqueness
1,2,3,7,8,9-Hexahydroanthanthrene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds. This uniqueness makes it valuable in specific applications where such properties are desired.
Propiedades
Número CAS |
35281-34-6 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4(22),9,12,17(21),18-octaene |
InChI |
InChI=1S/C22H18/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h7-12H,1-6H2 |
Clave InChI |
ZSZZSGNVFIHJFK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=CC4=C5C3=C(C=C2)C=C6C5=C(CCC6)C=C4)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


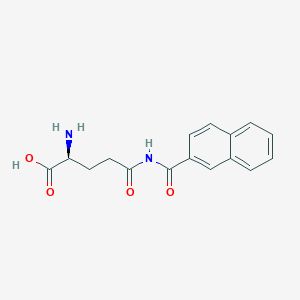
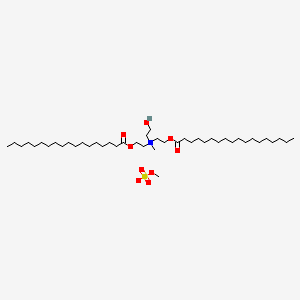
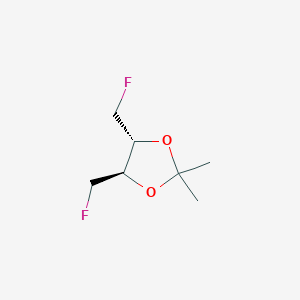
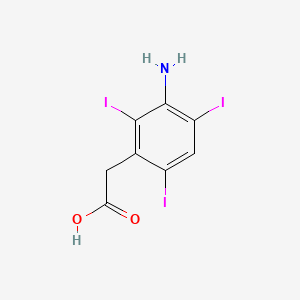
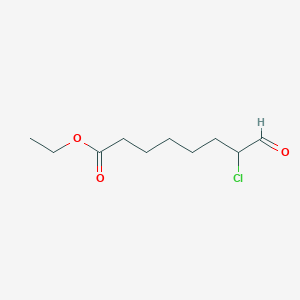

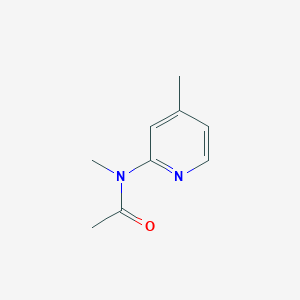
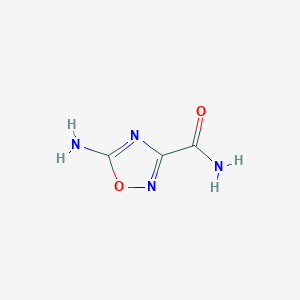
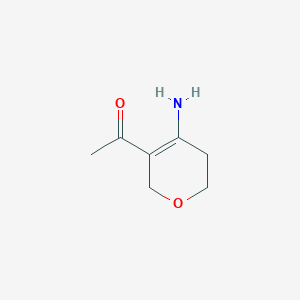
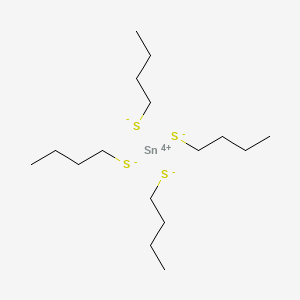
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)
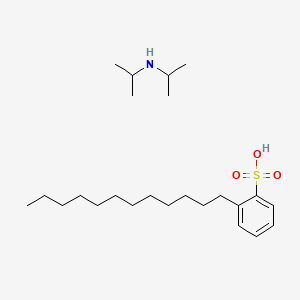
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
